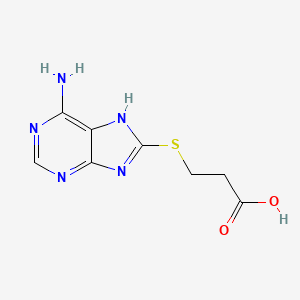

3-(6-Amino-9H-purin-8-ylsulfanyl)-propionic acid

Übersicht

Beschreibung

3-(6-Amino-9H-purin-8-ylsulfanyl)-propionic acid is a chemical compound with the molecular formula C8H9N5O2S It is a derivative of purine, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Amino-9H-purin-8-ylsulfanyl)-propionic acid typically involves the reaction of 6-amino-9H-purine-8-thiol with a suitable propionic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography is common to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-(6-Amino-9H-purin-8-ylsulfanyl)-propionic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the purine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted purine derivatives.

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

3-(6-Amino-9H-purin-8-ylsulfanyl)-propionic acid has shown promise as an antiviral agent. Its structure is reminiscent of nucleoside analogs, which are known to inhibit viral replication.

Case Study: Antiviral Activity Against Herpes Simplex Virus

In vitro studies have demonstrated that compounds related to this structure exhibit significant antiviral activity against herpes simplex viruses (HSV). For instance, derivatives of purine analogs have been found effective in treating HSV infections by inhibiting viral DNA synthesis, thereby reducing viral load in infected cells .

Cancer Research

The compound's ability to modulate cellular pathways makes it a candidate for cancer research.

Case Study: Inhibition of Tumor Growth

Research indicates that similar purine derivatives can interfere with cell cycle progression and promote apoptosis in cancer cells. For example, studies on purine-based compounds have shown their potential to inhibit the growth of various carcinoma cell lines, suggesting that this compound could be explored for its anticancer properties .

Neurological Applications

Research into the neurological effects of this compound is also emerging.

Case Study: Neuroprotective Effects

Preliminary studies suggest that compounds with similar structures may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This opens avenues for investigating the compound's potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Biochemical Research

The compound's unique structure allows it to serve as a valuable tool in biochemical research.

Applications in Enzyme Inhibition Studies

It can be utilized as a substrate or inhibitor in enzyme assays, particularly those involving kinases and phosphatases, which are crucial in signal transduction pathways. Understanding these interactions may lead to the development of new therapeutic strategies targeting metabolic disorders .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 3-(6-Amino-9H-purin-8-ylsulfanyl)-propionic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(6-Amino-9H-purin-8-ylsulfanyl)-butyric acid

- [(6-Amino-9H-purin-8-yl)sulfanyl]acetic acid

Uniqueness

3-(6-Amino-9H-purin-8-ylsulfanyl)-propionic acid is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties

Biologische Aktivität

3-(6-Amino-9H-purin-8-ylsulfanyl)-propionic acid, a purine derivative, has garnered attention due to its potential biological activities and applications in various scientific fields. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: CHNOS

CAS Number: 304444-49-3

IUPAC Name: 3-[(6-amino-9H-purin-8-yl)sulfanyl]propanoic acid

The compound features a purine base linked to a propionic acid moiety through a sulfanyl group, which influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The sulfanyl group can form covalent bonds with active site residues of enzymes, potentially inhibiting their activity. Additionally, the purine structure allows the compound to mimic natural nucleosides, interfering with nucleic acid synthesis and affecting cellular processes.

Enzyme Interactions

Research indicates that this compound can act as an inhibitor or modulator of several enzymes involved in metabolic pathways. For example:

- Nucleotide Metabolism: The compound may influence the activity of enzymes like adenosine deaminase, which plays a crucial role in purine metabolism.

- Protein Kinases: It has been studied for its potential to inhibit specific protein kinases, which are vital in signaling pathways related to cell growth and proliferation.

Antiviral and Anticancer Properties

Preliminary studies have explored the compound's potential as an antiviral agent. Its structural similarity to nucleosides suggests it may interfere with viral replication processes. Additionally, its ability to inhibit certain kinases could position it as a candidate for cancer therapy by disrupting cancer cell signaling pathways.

Case Studies and Experimental Data

-

Inhibition Studies:

A study evaluated the inhibitory effects of this compound on adenosine deaminase. Results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting potential therapeutic applications in conditions where adenosine levels are dysregulated . -

Cell Culture Experiments:

In vitro experiments demonstrated that treatment with the compound led to reduced proliferation of certain cancer cell lines, indicating its potential as an anticancer agent . -

Molecular Docking Studies:

Computational studies have shown favorable binding interactions between the compound and target enzymes, providing insights into its mechanism of action at the molecular level .

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(6-Amino-9H-purin-8-ylsulfanyl)-butyric acid | Longer carbon chain | Potential anti-inflammatory effects |

| [(6-Amino-9H-purin-8-yl)sulfanyl]acetic acid | Shorter carbon chain | Studied for enzyme-substrate interactions |

The unique structural features of this compound differentiate it from similar compounds, potentially enhancing its biological activity due to specific interactions with biological targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-(6-Amino-9H-purin-8-ylsulfanyl)-propionic acid, and how do reaction parameters influence yield?

Answer: The synthesis of structurally analogous 3-(arylthio)propionic acids typically involves copper-mediated C–S bond formation between 3-mercaptopropionic acid (3-MPA) and aryl iodides. Key parameters include:

- Catalyst loading : Cu₂O (10–20 mol%) is commonly used to facilitate coupling; excess catalyst may lead to side reactions .

- Solvent : Pyridine under reflux conditions enhances reactivity by stabilizing intermediates and dissolving Cu species .

- Reaction time : Extended durations (12–24 hrs) improve yields but risk decomposition of thiol intermediates .

For the target compound, replacing aryl iodides with halogenated purine derivatives (e.g., 8-bromo-6-aminopurine) may require adjusting steric/electronic conditions due to the purine ring’s bulk and electron-deficient nature.

Q. How is the structural integrity of this compound confirmed post-synthesis?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR can confirm the presence of the purine-thioether linkage (e.g., δ ~2.8–3.2 ppm for –CH₂–S– protons) and propionic acid backbone .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₁H₁₂N₆O₂S) and isotopic patterns .

- HPLC purity analysis : Reverse-phase chromatography with UV detection at 260 nm (purine absorption) ensures ≥95% purity .

Advanced Research Questions

Q. What strategies optimize copper-catalyzed C–S bond formation in the synthesis of this compound?

Answer:

- Ligand screening : Bidentate ligands (e.g., 1,10-phenanthroline) may improve Cu₂O efficiency by stabilizing reactive Cu(I) species, particularly for bulky purine substrates .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 2–4 hrs vs. 24 hrs) and minimizes thermal degradation of sensitive thiol intermediates .

- Protecting groups : Temporarily protecting the purine’s 6-amino group (e.g., with acetyl) prevents undesired side reactions during coupling .

Q. How can researchers design pharmacological assays to evaluate the bioactivity of this compound?

Answer:

- Enzyme inhibition assays : Test for purine metabolism enzyme interactions (e.g., adenosine deaminase) using fluorogenic substrates. IC₅₀ values should be calculated with triplicate measurements and dose-response curves .

- Cytotoxicity screening : Use cancer cell lines (e.g., HeLa, MCF-7) in MTT assays. Include controls for thiol-related redox interference .

- Molecular docking : Model the compound’s interaction with purine-binding pockets (e.g., in kinases) using software like AutoDock Vina. Validate with mutagenesis studies .

Q. How should contradictory data on the compound’s biological activity be resolved?

Answer:

- Purity verification : Re-analyze batches via HPLC and LC-MS to rule out impurities (e.g., disulfide by-products) .

- Assay standardization : Compare protocols for cell culture conditions (e.g., serum-free vs. serum-containing media) and incubation times .

- Metabolic stability : Assess compound degradation in assay media (e.g., via half-life measurements in PBS or DMEM) to clarify bioavailability discrepancies .

Q. What analytical methods are suitable for characterizing degradation products or impurities in this compound?

Answer:

- LC-MS/MS : Identifies disulfide dimers or hydrolyzed products (e.g., free purine-thiols) with tandem fragmentation .

- X-ray crystallography : Resolves structural ambiguities in crystalline impurities, though co-crystallization with stabilizing agents may be required .

- TGA/DSC : Monitors thermal decomposition profiles to predict storage stability .

Q. Methodological Considerations

Q. How can researchers mitigate challenges in purine-thioether bond stability during synthesis?

Answer:

- pH control : Maintain alkaline conditions (pH 8–9) during coupling to prevent acid-catalyzed thioether cleavage .

- Inert atmosphere : Use N₂/Ar to avoid oxidation of thiol intermediates to disulfides .

- Low-temperature storage : Store the final compound at –20°C in amber vials to limit photolytic/thermal degradation .

Q. What computational tools aid in predicting the compound’s physicochemical properties?

Answer:

- LogP calculation : Use SwissADME to estimate lipophilicity, critical for permeability studies .

- pKa prediction : ADMET Predictor or MarvinSketch models ionization states of the propionic acid (–COOH) and purine amino groups .

- Reactivity maps : DFT calculations (e.g., Gaussian 09) identify electrophilic/nucleophilic sites for rational derivatization .

Eigenschaften

IUPAC Name |

3-[(6-amino-7H-purin-8-yl)sulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O2S/c9-6-5-7(11-3-10-6)13-8(12-5)16-2-1-4(14)15/h3H,1-2H2,(H,14,15)(H3,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFCRBQEUIJUNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N=C(N2)SCCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822528 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.